molecular formula C23H24O7S B2608763 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610753-94-1

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

Cat. No. B2608763
CAS RN: 610753-94-1
M. Wt: 444.5
InChI Key: FCFQTBQMNZEGLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various analytical techniques. For instance, the yield, color, melting point, and conductivity in DMF of a similar compound, 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-6-methoxy-4-nitrophenol (HL 3), were reported .

Scientific Research Applications

Synthesis of Transition Metal (II) Complexes

This compound has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have shown significant biological activities, which are further discussed in the following sections .

Antioxidant Activity

The synthesized compounds, including this one, have been tested for their antioxidant ability using DPPH and ABTS assays . The results showed that some of these compounds, particularly the ligand HL4 (4) and Cu (II) complexes, have significant antioxidant activity .

Antimicrobial Activity

The antimicrobial activities of the synthesized compounds were evaluated against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans . The ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial activities .

Anti-inflammatory Activity

The anti-inflammatory activities of the synthesized compounds were evaluated using the egg albumin assay . The ligand HL2 (2) and Zn (II) complexes showed excellent anti-inflammatory activities .

Cytotoxic Study

A cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory ligands and their metal complexes on Vero cell lines using a calorimetric assay . The complex (12) was found to be less cytotoxic than the other tested compounds .

Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction modes and binding affinity of these compounds with the active sites of Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B, and Candida albicans sterol-14-alpha-demethylase enzymes .

Raw Material in Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals, Agrochemicals, and Dyestuffs

It is also used in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their biological activities, such as antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory HL2 (2), HL3 (3) ligands and their (9 – 16) metal complexes on Vero cell lines using calorimetric assay which revealed that the complex (12) is lesser cytotoxic than the other tested compounds .

properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7S/c1-4-6-15-11-17-20(13-19(15)30-31(3,25)26)29-14(2)22(23(17)24)16-7-8-18-21(12-16)28-10-5-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFQTBQMNZEGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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